FiVe1 - 932359-76-7

FiVe1

Catalog Number: EVT-268134
CAS Number: 932359-76-7
Molecular Formula: C18H16Cl2N4
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FiVe1 is a novel vimentin (VIM) ligand, selectively and irreversibly inhibiting the growth of mesenchymally transformed breast cancer cells and soft tissue sarcomas of diverse histological subtypes.
Source and Classification

FiVe1 is classified as an anticancer agent with a specific focus on targeting vimentin-related pathways. The synthesis and biological evaluation of FiVe1 derivatives have been documented in various scientific studies, emphasizing its potential therapeutic applications in oncology .

Synthesis Analysis

The synthesis of FiVe1 derivatives involved structure-activity relationship (SAR) studies that led to the development of 35 new compounds. These modifications aimed to enhance the potency and selectivity of the original compound. Among these derivatives, one notable compound, designated as 4e, exhibited a significant improvement in potency (IC50 = 44 nM) and selectivity compared to the original FiVe1 (IC50 = 1.6 μM) in HT-1080 fibrosarcoma cells. The optimization process also improved oral bioavailability and pharmacokinetic profiles, making these derivatives more suitable for in vivo applications .

Molecular Structure Analysis

The molecular structure of FiVe1 features a core scaffold that interacts specifically with the vimentin protein. While detailed structural data is not provided in the search results, the binding mode involves inducing hyperphosphorylation of vimentin at serine 56, which is crucial for its mechanism of action . The derivatives synthesized during the SAR studies maintain this core interaction while incorporating diverse modifications to enhance their pharmacological properties.

Chemical Reactions Analysis

FiVe1's mechanism of action involves several chemical interactions:

  • Binding to Vimentin: The primary reaction involves the binding of FiVe1 to vimentin, which leads to its hyperphosphorylation.
  • Induction of Multinucleation: This binding disrupts normal mitotic processes in cancer cells, resulting in multinucleation.
  • Cytotoxicity: The improved derivatives exhibit enhanced cytotoxic effects against mesenchymal cancer cell lines due to their structural modifications that increase solubility and metabolic stability .
Mechanism of Action

FiVe1 functions by specifically targeting vimentin, a protein associated with EMT and cancer progression. Upon binding to vimentin, FiVe1 induces hyperphosphorylation at serine 56. This modification disrupts normal cellular processes during mitosis, leading to abnormal cell division characterized by multinucleation. The ability to selectively target vimentin allows FiVe1 and its derivatives to inhibit the growth of mesenchymal cancers effectively while potentially minimizing effects on non-cancerous cells .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility were not detailed in the provided sources, it is noted that FiVe1 has poor solubility (< 1 μM) and low oral bioavailability. The optimization efforts aimed at improving these properties have resulted in derivatives with better pharmacological profiles, indicating enhanced solubility and stability for potential therapeutic use .

Applications

FiVe1 and its derivatives hold significant potential for scientific applications in cancer treatment, particularly for mesenchymal cancers that are resistant to standard therapies. Their ability to target vimentin-related pathways makes them promising candidates for further development as anticancer agents. Additionally, these compounds can be utilized as tools for studying vimentin-related biology in various research contexts .

EMT Targeting & Vimentin (VIM)-Dependent Mechanisms in Mesenchymal Cancers

Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Vulnerability in Metastatic Cancers

Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular reprogramming process essential for embryonic development and wound healing but co-opted by carcinomas to drive metastasis, chemoresistance, and stemness. During EMT, epithelial cells shed adhesion molecules like E-cadherin and acquire mesenchymal markers such as vimentin (VIM), enabling enhanced motility, invasion, and survival in circulation [1] [5]. This transition is orchestrated by transcription factors (e.g., SNAIL, TWIST, ZEB1) activated by tumor microenvironment (TME) signals like TGF-β, Wnt, and inflammatory cytokines [5] [9]. Crucially, EMT fosters "cancer stemness," enriching populations with tumor-initiating capacity and resistance to conventional therapies [1] [9]. The plasticity of EMT—particularly the hybrid epithelial/mesenchymal (E/M) state—represents a therapeutic vulnerability: these cells are functionally distinct from fully epithelial or mesenchymal cells, exhibit heightened metastatic competence, and are rare in healthy adult tissues, making them promising for targeted intervention [6] [9].

Table 1: Key EMT Functions in Cancer Progression

FunctionMechanismTherapeutic Implications
Metastasis InitiationLoss of E-cadherin, increased MMP secretion, enhanced invasion/intravasationBlocking EMT may prevent early dissemination
Therapy ResistanceUpregulation of anti-apoptotic genes, drug efflux pumps, immune evasionReverting EMT could resensitize tumors to chemo/immunotherapy
Stemness AcquisitionInduction of SOX9, OCT4; enhanced self-renewal capacityTargeting stem-like hybrids may reduce tumor recurrence
TME RemodelingSecretion of TGF-β, VEGF, IL-8; recruitment of immunosuppressive cellsDisrupting EMT-TME crosstalk may inhibit metastatic niches [5]

Vimentin (VIM) Overexpression in Aggressive Mesenchymal Tumor Subtypes

Vimentin (VIM), a type III intermediate filament protein, is a canonical EMT marker and functional driver of mesenchymal aggression. Overexpressed in sarcomas and carcinomas with poor differentiation (e.g., pulmonary sarcomatoid carcinoma, triple-negative breast cancer), VIM correlates with advanced stage, metastasis, and reduced survival [4] [6]. Its role extends beyond structural support:

  • Cytoskeletal Dynamics: VIM networks maintain cell integrity during migration and facilitate force transduction at focal adhesions [4].
  • Metastatic Signaling: VIM regulates TGF-β/SMAD, PI3K/Akt, and integrin pathways, amplifying invasive phenotypes [5] [8].
  • Extracellular Functions: Soluble VIM acts as a pro-angiogenic factor mimicking VEGF, promoting endothelial cell survival and vessel formation critical for metastasis [5].
  • Hybrid E/M State: Co-expression with cytokeratins defines the hybrid E/M phenotype, which exhibits maximal tumorigenicity and adaptability to metastatic microenvironments [6]. VIM’s centrality in mesenchymal biology positions it as a biomarker and a compelling target for therapies against aggressive cancers.

Table 2: Vimentin's Cancer-Relevant Functions

FunctionMechanistic RoleCancer Association
Migration/InvasionStabilizes invadopodia; coordinates actin-MMP secretionRequired for 3D invasion in vitro and in vivo [4]
Mitotic RegulationScaffolds mitotic spindle proteins; ensures cytokinesis fidelityDisruption causes multinucleation and mitotic catastrophe
Angiogenesis PromotionExtracellular vimentin binds endothelial receptors (e.g., VEGFR2)Correlates with microvessel density in tumors [5]
Stemness MaintenanceInteracts with SOX2, OCT4; supports CSC self-renewal pathwaysElevated in therapy-resistant residual disease [6]

Synthetic Lethality Screening Strategies for EMT-Driven Cancers

Synthetic lethality (SL) exploits genetic vulnerabilities in cancer cells by simultaneously inhibiting two complementary pathways, where targeting one alone is non-lethal. EMT-driven cancers—with their dependency on VIM and associated signaling—offer prime contexts for SL approaches [2] [7]. FiVe1 emerged from an EMT-focused SL screen designed to identify compounds selectively lethal to mesenchymal-like cancer cells while sparing epithelial or non-transformed counterparts [2] [3]. The screening workflow involved:

  • Model Systems: Mesenchymal cancer cell lines (e.g., HT-1080 fibrosarcoma) versus epithelial carcinoma lines, with validation in TGF-β-induced EMT models.
  • Compound Libraries: Diverse chemical scaffolds screened for selective cytotoxicity in VIM-high cells.
  • Hit Validation: Mechanistic deconvolution via proteomics, phospho-profiling, and live-cell imaging.

FiVe1 (a cinnoline derivative) was identified as a direct VIM binder that induces hyperphosphorylation at Ser56, triggering VIM filament disassembly, multinucleation, and apoptosis exclusively in VIM-expressing mesenchymal cancers [2] [3]. Its selectivity arises because non-transformed mesenchymal cells reversibly halt proliferation upon FiVe1 exposure, whereas transformed cells undergo irreversible mitotic disruption. To overcome FiVe1’s limitations (solubility <1 μM, moderate potency IC₅₀ = 1.6 μM), structure-activity relationship (SAR) studies generated derivative 4e (IC₅₀ = 44 nM), featuring:

  • A chlorine substituent at the phenyl ring’s C-3 position enhancing VIM affinity.
  • A pyridyl moiety improving solubility and metabolic stability [3].

Table 3: Optimization of FiVe1 Derivatives

CompoundKey Structural ModificationsPotency (IC₅₀, HT-1080)Selectivity IndexVIM Binding Affinity
FiVe1Parent cinnoline scaffold1.6 µM1x (Reference)Moderate
4eC-3 chlorine; C-5 pyridyl group44 nM19x vs. epithelialHigh
11a/11jVaried heterocycles at C-ring50–80 nM15–22xEnhanced

Derivatives like 4e and 11a/11k exhibit superior pharmacokinetics, oral bioavailability, and in vivo efficacy, positioning them as tool compounds for probing VIM biology and as leads for anti-metastatic drugs [3].

Properties

CAS Number

932359-76-7

Product Name

FiVe1

IUPAC Name

8-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]cinnoline

Molecular Formula

C18H16Cl2N4

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C18H16Cl2N4/c19-13-3-1-4-14(11-13)23-7-9-24(10-8-23)17-12-21-22-18-15(17)5-2-6-16(18)20/h1-6,11-12H,7-10H2

InChI Key

DZGXRHIQXADSDH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl

Solubility

Soluble in DMSO

Synonyms

FiVe1; FiVe 1; FiVe-1

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.